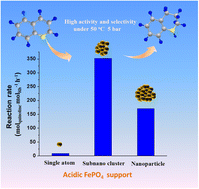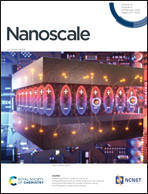FePO4 supported Rh subnano clusters with dual active sites for efficient hydrogenation of quinoline under mild conditions†
Nanoscale Pub Date: 2022-12-07 DOI: 10.1039/D2NR05518J
Abstract
Chemoselective hydrogenation of quinoline and its derivatives under mild reaction conditions still remains a challenging topic, which requires a suitable interaction between reactants and a catalyst to achieve high performance and stability. Herein, FePO4-supported Rh single atoms, subnano clusters and nanoparticle catalysts were synthesized and evaluated in the chemoselective hydrogenation of quinoline. The results show that the Rh subnano cluster catalyst with a size of ∼1 nm gives a specific reaction rate of 353 molquinoline molRh−1 h−1 and a selectivity of >99% for 1,2,3,4-tetrahydroquinoline under mild conditions of 50 °C and 5 bar H2, presenting better performance compared with the Rh single atoms and nanoparticle counterparts. Moreover, the Rh subnano cluster catalyst exhibits good stability and substrate universality for the hydrogenation of various functionalized quinolines. A series of characterization studies demonstrate that the acidic properties of the FePO4 support favors the adsorption of quinoline while the Rh subnano clusters promote the dissociation of H2 molecules, and then contribute to the enhanced hydrogenation performance. This work provides an important implication to design efficient Rh-based catalysts for chemoselective hydrogenation under mild conditions.

Recommended Literature
- [1] A sulfonated chitooligosaccharide modified silica material for hydrophilic interaction liquid chromatography and its chromatographic evaluation†
- [2] Using “click” chemistry to access a new class of tripodal P3-ligand containing PC bonds†
- [3] Accurate metal-site structures in proteins obtained by combining experimental data and quantum chemistry†
- [4] A novel expression profile of the Loxosceles intermedia spider venomous gland revealed by transcriptome analysis
- [5] Antifouling property of monothiol-terminated bottle-brush poly(methylacrylic acid)-graft-poly(2-methyl-2-oxazoline) copolymer on gold surfaces†
- [6] Asymmetric total synthesis of (+)-fumimycinvia1,2-addition to ketimines†
- [7] Understanding the facet effects of heterogeneous Rh2P catalysts for styrene hydroformylation†
- [8] A scaffold of thermally activated delayed fluorescent polymer dots towards aqueous electrochemiluminescence and biosensing applications†
- [9] In vitro and in vivo evaluation of dialkylphosphorylhydrazones against Leishmania chagasi promastigotes and amastigotes
- [10] Synthesis, characterisation, crystal structures and biological studies of palladium(ii) complexes containing 5-(2-hydroxy-3-methoxy-phenyl)-2,4-dihydro[1,2,4]triazole-3-thione derivatives†

Journal Name:Nanoscale
Research Products
-
CAS no.: 10294-48-1
-
CAS no.: 189680-06-6









